molecular formula C11H15NO3 B14718063 2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate CAS No. 17863-56-8

2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate

Cat. No.: B14718063
CAS No.: 17863-56-8
M. Wt: 209.24 g/mol
InChI Key: IAPSPMRZZVIOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C10H13NO2. It is a type of carbamate, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate typically involves the reaction of phenol derivatives with isocyanates. One common method is the reaction of 2-(Propan-2-yl)phenol with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of carbamates often involves large-scale chemical processes. For this compound, the process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Comparison

2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate is unique due to its specific structural features, such as the presence of the isopropyl group and the hydroxymethyl group. These structural elements confer distinct chemical properties and reactivity compared to other carbamates. For example, the isopropyl group can influence the compound’s steric hindrance and electronic distribution, affecting its interaction with biological targets.

Properties

CAS No.

17863-56-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2-propan-2-ylphenyl) N-(hydroxymethyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-8(2)9-5-3-4-6-10(9)15-11(14)12-7-13/h3-6,8,13H,7H2,1-2H3,(H,12,14)

InChI Key

IAPSPMRZZVIOCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)NCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.